Diisononyl ether

Übersicht

Beschreibung

Diisononyl ether is a chemical compound that belongs to the class of ethers. It is commonly used as a plasticizer in various industrial applications. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is known for its excellent performance in enhancing the properties of polymers, making it a valuable component in the production of flexible plastics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diisononyl ether is typically synthesized through the etherification of isononyl alcohol. The reaction involves the dehydration of isononyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at elevated temperatures, usually between 150°C and 200°C, to facilitate the removal of water and drive the reaction to completion.

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and high yield. The process involves the continuous feeding of isononyl alcohol and the acid catalyst into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Diisononyl ether can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert this compound into alcohols.

Substitution: this compound can participate in substitution reactions where the ether group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and are carried out in the presence of a suitable catalyst or under reflux conditions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ethers depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Diisononyl ether has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.

Industry: Widely used as a plasticizer in the production of flexible PVC, coatings, adhesives, and sealants.

Wirkmechanismus

The mechanism of action of diisononyl ether primarily involves its ability to interact with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. At the molecular level, this compound inserts itself between polymer chains, disrupting their orderly arrangement and allowing them to move more freely. This results in enhanced flexibility, workability, and durability of the material.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diisononyl phthalate (DINP): Another commonly used plasticizer with similar properties but different chemical structure.

Diisodecyl phthalate (DIDP): Similar in function but with a longer alkyl chain.

Di(2-ethylhexyl) phthalate (DEHP): Widely used plasticizer with different toxicity profile.

Uniqueness

Diisononyl ether is unique in its ability to provide excellent plasticizing effects while maintaining low volatility and good compatibility with various polymers. Unlike some phthalate-based plasticizers, this compound has a lower environmental impact and is considered to be less toxic, making it a preferred choice in applications where safety and environmental concerns are paramount.

Biologische Aktivität

Diisononyl ether (DINE) is a chemical compound primarily used as a plasticizer in various applications, including the production of flexible plastics. Understanding its biological activity is crucial due to potential health implications associated with exposure. This article synthesizes findings from diverse sources, focusing on the biological effects, mechanisms of action, and relevant case studies.

This compound is a branched-chain ether derived from nonanol, characterized by its hydrophobic nature and low volatility. Its chemical structure allows for significant interactions with biological membranes, potentially influencing cellular functions.

Biological Activity Overview

The biological activity of this compound can be summarized through several key areas:

-

Toxicity and Metabolism

- This compound exhibits low acute toxicity through oral, dermal, and inhalation routes. Studies indicate that it is a slight irritant to skin and eyes but shows minimal skin sensitization potential .

- Metabolic studies reveal that this compound is oxidatively metabolized into various metabolites, which are subsequently excreted primarily via urine. The primary metabolites include carboxy-MINP and hydroxy-MINP .

-

Endocrine Disruption

- Research indicates that this compound may disrupt endocrine functions. In rodent studies, exposure has been linked to altered testosterone levels and reproductive effects, including changes in testis weights and hormone production .

- A notable study highlighted that diisononyl phthalate (a related compound) downregulated neural glycolytic enzyme activities in rats, suggesting potential neurotoxic effects .

-

Developmental Toxicity

- This compound has shown developmental toxicity in animal models, particularly affecting fetal development in rodents. Changes in gene expression related to androgen synthesis were observed at specific exposure levels .

- The no-observed-adverse-effect level (NOAEL) for fertility-related effects was determined to be 50 mg/kg body weight per day based on observed changes in offspring weight and reproductive parameters .

Study 1: Neurodevelopmental Effects

A study conducted by researchers at the Hellenic Center for Marine Research explored the effects of diisononyl phthalate on the endocannabinoid system in marine organisms. The findings suggested that exposure led to significant alterations in neural development markers, indicating potential neurodevelopmental risks associated with diisononyl compounds .

Study 2: Reproductive Health

Kiss et al. (2001) performed observational studies on children's mouthing activities concerning plasticizers like this compound. The study assessed exposure risks and highlighted concerns regarding reproductive health outcomes linked to early-life exposure to such compounds .

Table 1: Summary of Biological Effects of this compound

Table 2: Metabolites of this compound

| Metabolite | Description | Excretion Route |

|---|---|---|

| Carboxy-MINP | Oxidative metabolite | Urine |

| Hydroxy-MINP | Oxidative metabolite | Urine |

| Oxo-MINP | Oxidative metabolite | Urine |

Eigenschaften

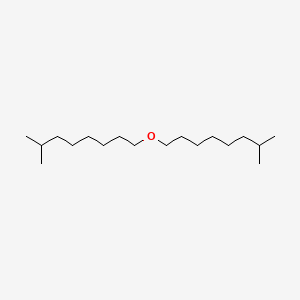

IUPAC Name |

7-methyl-1-(7-methyloctoxy)octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O/c1-17(2)13-9-5-7-11-15-19-16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDJXLSJVLOQDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOCCCCCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883093 | |

| Record name | Diisononyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101462-48-0 | |

| Record name | Diisononyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101462480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisononyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isononane, oxybis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISONONYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M7Z6ZJ74T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.